molecular formula C10H9FO4 B7992824 Methyl 4-fluoro-2-methoxybenzoylformate

Methyl 4-fluoro-2-methoxybenzoylformate

Cat. No.: B7992824
M. Wt: 212.17 g/mol
InChI Key: GMDCPLGCKDPGGD-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-methoxybenzoylformate is a synthetic ester derivative characterized by a benzoylformate backbone substituted with a fluorine atom at the 4-position and a methoxy group at the 2-position of the aromatic ring.

Properties

IUPAC Name

methyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c1-14-8-5-6(11)3-4-7(8)9(12)10(13)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDCPLGCKDPGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-2-methoxybenzoylformate typically involves the esterification of 4-fluoro-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-methoxybenzoylformate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-fluoro-2-methoxybenzoylformate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-2-methoxybenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis .

Comparison with Similar Compounds

Substituent Effects: Fluorine and Methoxy Groups

The presence of fluorine and methoxy groups significantly influences reactivity and biological activity. For example:

  • Methyl 4-chloro-2-fluorobenzoate (CAS: Not specified, Molecular Formula: C₈H₆ClFO₂) replaces the methoxy group with a chlorine atom. This substitution increases molecular weight (188.58 g/mol vs.
  • Ethyl 4-fluoro-2-methoxybenzoylformate differs only in the ester group (ethyl vs. methyl), which affects volatility and lipophilicity. Ethyl esters generally have higher boiling points and slower metabolic degradation compared to methyl esters .

Comparison with Natural Esters

Natural methyl esters, such as sandaracopimaric acid methyl ester (Figure 1, ) and torulosic acid methyl ester (), exhibit complex terpenoid structures. These contrast with synthetic methyl 4-fluoro-2-methoxybenzoylformate, which lacks the fused ring systems of natural diterpenes but shares ester functionality for solubility modulation .

Agrochemical Esters

Synthetic sulfonylurea herbicides like metsulfuron methyl ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) highlight the role of methoxy and methyl groups in enhancing herbicidal activity. This compound’s fluorine atom may similarly stabilize reactive intermediates or improve target binding .

Table 1: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound* C₁₀H₉FO₄ ~212.18 4-F, 2-OCH₃, ester Synthetic intermediate (hypothesized)
Ethyl 4-fluoro-2-methoxybenzoylformate C₁₁H₁₁FO₄ 226.20 4-F, 2-OCH₃, ethyl ester Discontinued product
Methyl 4-chloro-2-fluorobenzoate C₈H₆ClFO₂ 188.58 4-Cl, 2-F, ester Agrochemical intermediate
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Diterpene, ester Natural resin component

Research Findings and Functional Insights

  • Halogen Effects: Fluorine’s electron-withdrawing nature enhances stability and bioavailability. In halogenated azo dyes (), 4′-fluoro derivatives showed increased carcinogenicity compared to chloro or trifluoromethyl analogs, suggesting fluorine’s unique role in biological systems .
  • Ester Group Impact : Methyl esters are more metabolically labile than ethyl esters, as seen in discontinued Ethyl 4-fluoro-2-methoxybenzoylformate’s commercial history . This property is critical in drug design for controlling half-lives.
  • Natural vs. Synthetic : Natural esters (e.g., resin-derived methyl esters in ) are structurally complex but less tunable than synthetic variants like this compound, which allows precise modification for industrial applications .

Biological Activity

Methyl 4-fluoro-2-methoxybenzoylformate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

This compound has the following molecular formula: C10H9FO4C_{10}H_{9}FO_{4}. The presence of the fluorine atom and methoxy group is believed to influence its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of 4-fluorobenzoyl compounds have shown effective inhibition against various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves the disruption of bacterial cell wall synthesis.

Anti-inflammatory Properties

The compound has been studied for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes are critical in the inflammatory response, and their inhibition can lead to reduced inflammation and pain relief .

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. Similar compounds have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Studies

StudyFindings
Chandrashekharappa et al. (2018)Identified inhibitory effects on COX-2 and demonstrated larvicidal activity against Anopheles arabiensis.
Venugopala et al. (2019)Reported modest anti-tubercular activity against susceptible strains of Mycobacterium tuberculosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the fluorine atom enhances binding affinity to target enzymes like COX.
  • Intermolecular Interactions : Studies utilizing Hirshfeld surface analysis indicate significant C—H⋯O and C—H⋯F interactions that stabilize the compound’s structure, potentially influencing its biological interactions .

Research Findings

Recent findings suggest that structural modifications can enhance the potency of this compound. For example, variations in substituents on the benzoyl ring can lead to increased efficacy against specific microbial strains or cancer cell lines.

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